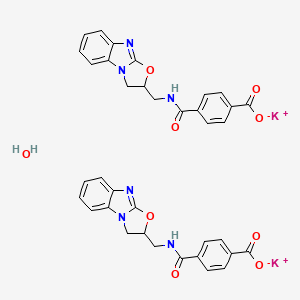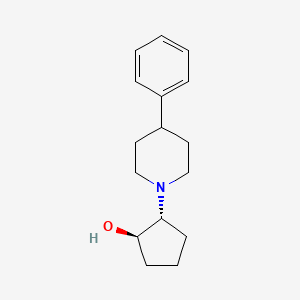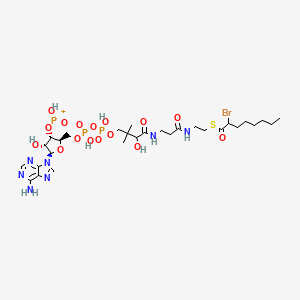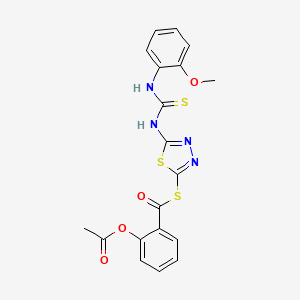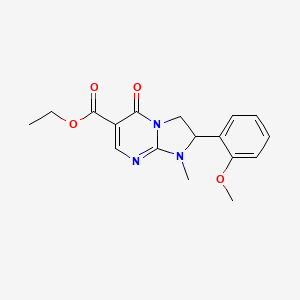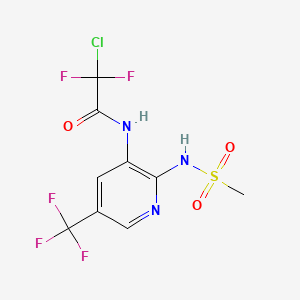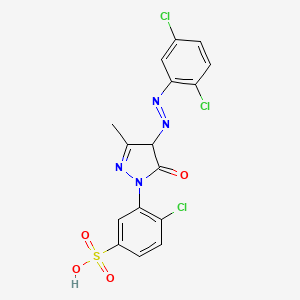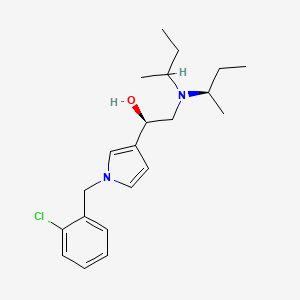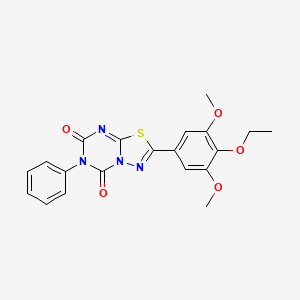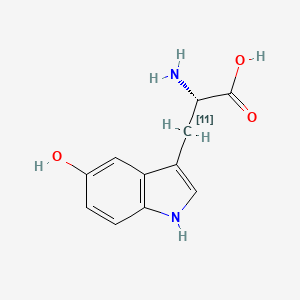
(11C)5-Hydroxy-tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(11C)5-Hydroxy-tryptophan is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is a derivative of the naturally occurring amino acid tryptophan and serves as a precursor to serotonin. This compound is particularly valuable in medical imaging for assessing serotonin biosynthesis and localizing neuroendocrine tumors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (11C)5-Hydroxy-tryptophan involves the radiolabeling of 5-Hydroxy-tryptophan with carbon-11. One common method includes the alkylation of a glycine derivative, N-(diphenylmethylene)glycine t-butyl ester, with [11C]methyl iodide obtained from [11C]carbon dioxide, followed by hydrolysis . Another approach involves multi-enzymatic reactions starting from racemic [3-11C]alanine .
Industrial Production Methods
Industrial production of this compound typically involves the use of cyclotrons to produce the carbon-11 isotope. The radiolabeling process is automated to ensure high radiochemical purity and specific activity .
Analyse Chemischer Reaktionen
Types of Reactions
(11C)5-Hydroxy-tryptophan undergoes various chemical reactions, including:
Oxidation: Conversion to 5-hydroxyindoleacetic acid.
Decarboxylation: Conversion to serotonin by aromatic L-amino acid decarboxylase (AADC).
Common Reagents and Conditions
Oxidation: Monoamine oxidase (MAO) inhibitors like clorgyline can be used to study the oxidation process.
Decarboxylation: Catalyzed by AADC in the presence of pyridoxal phosphate.
Major Products Formed
Serotonin: Formed by decarboxylation.
5-Hydroxyindoleacetic acid: Formed by oxidation.
Wissenschaftliche Forschungsanwendungen
(11C)5-Hydroxy-tryptophan has several scientific research applications:
Medical Imaging: Used in PET imaging to assess serotonin biosynthesis and localize neuroendocrine tumors
Diabetes Research: Serves as a surrogate marker for the human endocrine pancreas.
Neuroendocrine Tumor Diagnosis: Helps in the detection and management of neuroendocrine tumors.
Wirkmechanismus
(11C)5-Hydroxy-tryptophan is taken up by cells via the L-type amino acid transporter (LAT). It is then converted to serotonin by tryptophan hydroxylase (TPH) and AADC. Serotonin can be further metabolized to 5-hydroxyindoleacetic acid. The compound’s retention in tissues is influenced by the activity of MAO .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxy-tryptophan: Non-radiolabeled precursor to serotonin.
L-DOPA: Precursor to dopamine, used in PET imaging for similar purposes.
Uniqueness
(11C)5-Hydroxy-tryptophan is unique due to its radiolabeling with carbon-11, which allows for non-invasive imaging and quantification of serotonin biosynthesis in vivo. This makes it particularly valuable in medical diagnostics and research .
Eigenschaften
CAS-Nummer |
126116-40-3 |
|---|---|
Molekularformel |
C11H12N2O3 |
Molekulargewicht |
219.23 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)(311C)propanoic acid |
InChI |
InChI=1S/C11H12N2O3/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10/h1-2,4-5,9,13-14H,3,12H2,(H,15,16)/t9-/m0/s1/i3-1 |
InChI-Schlüssel |
LDCYZAJDBXYCGN-VCRBTUQTSA-N |
Isomerische SMILES |
C1=CC2=C(C=C1O)C(=CN2)[11CH2][C@@H](C(=O)O)N |
Kanonische SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


